molecular formula C22H26N4O4S B12391796 Nrf2-IN-3

Nrf2-IN-3

Cat. No.: B12391796
M. Wt: 442.5 g/mol
InChI Key: MWGPMYRFUXZJAS-DFEHQXHXSA-N
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Description

Nrf2-IN-3 is a small molecule inhibitor that targets the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. This compound is used in scientific research to study the role of Nrf2 in various diseases and to explore potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nrf2-IN-3 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Nrf2-IN-3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction may produce more stable forms of the compound.

Scientific Research Applications

Nrf2-IN-3 has a wide range of applications in scientific research:

    Chemistry: Used to study the chemical properties and reactivity of Nrf2 inhibitors.

    Biology: Investigates the role of Nrf2 in cellular processes, including oxidative stress response and inflammation.

    Medicine: Explores potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the Nrf2 pathway.

Mechanism of Action

Nrf2-IN-3 exerts its effects by inhibiting the Nrf2 pathway. The compound binds to specific sites on the Nrf2 protein, preventing its activation and subsequent translocation to the nucleus. This inhibition blocks the transcription of antioxidant genes regulated by Nrf2, leading to a decrease in cellular antioxidant defenses. The molecular targets and pathways involved include the interaction with Kelch-like ECH-associated protein 1 (Keap1) and the modulation of downstream antioxidant response elements (AREs).

Comparison with Similar Compounds

Nrf2-IN-3 is compared with other Nrf2 inhibitors such as:

    Sulforaphane: A naturally occurring compound found in cruciferous vegetables that activates Nrf2.

    Curcumin: A bioactive compound from turmeric with Nrf2-activating properties.

    Resveratrol: A polyphenol found in grapes that modulates the Nrf2 pathway.

This compound is unique in its specific inhibitory action on Nrf2, making it a valuable tool for studying the negative regulation of the Nrf2 pathway and its implications in disease.

Properties

Molecular Formula

C22H26N4O4S

Molecular Weight

442.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[4-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-4-oxobutyl]sulfanylbutanamide

InChI

InChI=1S/C22H26N4O4S/c27-19-9-3-1-7-17(19)15-23-25-21(29)11-5-13-31-14-6-12-22(30)26-24-16-18-8-2-4-10-20(18)28/h1-4,7-10,15-16,27-28H,5-6,11-14H2,(H,25,29)(H,26,30)/b23-15+,24-16+

InChI Key

MWGPMYRFUXZJAS-DFEHQXHXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCCSCCCC(=O)N/N=C/C2=CC=CC=C2O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCCSCCCC(=O)NN=CC2=CC=CC=C2O)O

Origin of Product

United States

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